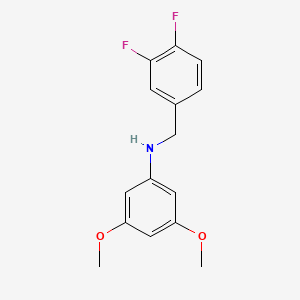![molecular formula C16H19NO3 B4959305 2-[3-(methoxymethyl)phenyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4959305.png)
2-[3-(methoxymethyl)phenyl]hexahydro-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(Methoxymethyl)phenyl]hexahydro-1H-isoindole-1,3(2H)-dione, also known as MMPI, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. MMPI is a cyclic imide derivative that belongs to the class of isoindolinones.
Mecanismo De Acción
The exact mechanism of action of 2-[3-(methoxymethyl)phenyl]hexahydro-1H-isoindole-1,3(2H)-dione is not fully understood. However, it has been suggested that this compound may act as a modulator of the GABAergic system, which is involved in the regulation of neuronal activity. This compound has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory effects in animal models of inflammation. It has also been shown to have analgesic effects in animal models of pain. Additionally, this compound has been shown to have anticonvulsant effects in animal models of epilepsy. This compound has also been investigated for its potential neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[3-(methoxymethyl)phenyl]hexahydro-1H-isoindole-1,3(2H)-dione in lab experiments is its relatively low toxicity compared to other compounds with similar properties. However, one limitation is that the exact mechanism of action of this compound is not fully understood, which makes it difficult to design experiments to investigate its effects.
Direcciones Futuras
There are several potential future directions for research on 2-[3-(methoxymethyl)phenyl]hexahydro-1H-isoindole-1,3(2H)-dione. One direction is to investigate its potential as a treatment for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate its potential as a treatment for chronic pain. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on the GABAergic system and COX-2 activity.
Métodos De Síntesis
The synthesis of 2-[3-(methoxymethyl)phenyl]hexahydro-1H-isoindole-1,3(2H)-dione involves the reaction of 3-(methoxymethyl)phenylhydrazine with cyclohexanone in the presence of acetic acid. The reaction mixture is stirred at room temperature for several hours, and the resulting product is purified by column chromatography. The yield of this compound is typically around 70%.
Aplicaciones Científicas De Investigación
2-[3-(methoxymethyl)phenyl]hexahydro-1H-isoindole-1,3(2H)-dione has been the subject of scientific research due to its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. This compound has also been investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
2-[3-(methoxymethyl)phenyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-20-10-11-5-4-6-12(9-11)17-15(18)13-7-2-3-8-14(13)16(17)19/h4-6,9,13-14H,2-3,7-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMWCZGRANXPYSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=CC=C1)N2C(=O)C3CCCCC3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-ethyl-4-(3-{1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-4-piperidinyl}propanoyl)piperazine](/img/structure/B4959229.png)
![5-bromo-2-[3-(4-chlorophenoxy)propoxy]benzaldehyde](/img/structure/B4959242.png)

![2-methyl-3,7-diphenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4959256.png)


![N-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}-2-(2-furyl)ethanamine](/img/structure/B4959273.png)
![2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-[(4-nitrophenyl)amino]acrylonitrile](/img/structure/B4959276.png)

![9-{2-[4-(benzyloxy)phenoxy]ethyl}-9H-carbazole](/img/structure/B4959290.png)
![ethyl (7-oxo-2,3-diphenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-5-yl)acetate](/img/structure/B4959300.png)


![1-[2-(4-fluorophenyl)-1-methylethyl]-4-methylpiperazine](/img/structure/B4959311.png)